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Welcome to the Technical Support Center. This guide is designed for researchers, scientists,

and drug development professionals encountering common issues with polyacrylamide gel

electrophoresis (PAGE), specifically the frustrating artifacts of "smiling" and other band

distortions. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but

a deeper understanding of the underlying principles to empower you to proactively ensure high-

quality, reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the "smiling effect" in gel electrophoresis
and what causes it?
The "smiling effect" refers to the curved appearance of bands in a gel, where the bands in the

central lanes migrate faster than those at the edges, forming a smile-like shape.[1][2][3][4] This

is a classic sign of uneven heat distribution across the gel, a phenomenon known as Joule

heating.[2][5] The electrical resistance of the gel generates heat during the run.[1][2] The center

of the gel becomes hotter than the edges, which are better able to dissipate heat to the

surrounding buffer and apparatus.[4][6][7] This temperature differential causes the viscosity of

the buffer within the gel matrix to decrease more in the center, leading to reduced resistance

and faster migration of molecules.[6]

Q2: My bands are not smiling, but they are skewed or
uneven. What's happening?
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Skewed or uneven bands, where bands within the same lane are not uniform or slant to one

side, can arise from several factors related to the integrity of the gel matrix and the electric

field.[4] Key causes include:

Uneven Gel Polymerization: If the acrylamide solution does not polymerize uniformly, the

pore sizes within the gel will be inconsistent.[4][8] This creates channels of varying

resistance, forcing molecules to migrate at different speeds within the same lane.

Improperly Assembled Apparatus: A non-level electrophoresis apparatus or a poorly seated

gel cassette can lead to an uneven distribution of the electric field, causing bands to run

unevenly.[4]

Sample Loading Errors: The introduction of air bubbles during sample loading or loading the

sample unevenly across the bottom of the well can disrupt the initial alignment of the

molecules, leading to distorted bands.[4][9][10]

Q3: Why do my bands appear broad and diffuse instead
of sharp and distinct?
Broad or diffuse bands are often an indication of issues with the sample itself or suboptimal

running conditions. Common culprits include:

Protein/Nucleic Acid Degradation: If samples are not handled carefully, proteases or

nucleases can degrade the molecules, resulting in a smear of various-sized fragments

instead of a sharp band.[2][4]

High Salt Concentration: Excessive salt in the sample can disrupt the local electric field and

interfere with the stacking effect in SDS-PAGE, leading to poor focusing and diffuse bands.

[2][11]

Overloading: Loading too much protein or nucleic acid into a well can exceed the resolving

capacity of the gel, causing the bands to broaden.[4][9][11][12][13]

Diffusion: If the electrophoresis run is too long or the gel is left to sit for an extended period

before visualization, the separated molecules can begin to diffuse within the gel, causing the

bands to lose their sharpness.[4][10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://azurebiosystems.com/blog/6-tips-for-troubleshooting-poor-band-separation-on-sds-page-gels/
https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://www.mtoz-biolabs.com/what-causes-protein-electrophoresis-to-run-unevenly.html
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.labx.com/resources/troubleshooting-common-electrophoresis-problems-and-artifacts/5539
https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://www.labx.com/resources/troubleshooting-common-electrophoresis-problems-and-artifacts/5539
https://m.youtube.com/watch?v=9UPTbuYQwZo
https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://www.mtoz-biolabs.com/what-causes-protein-electrophoresis-to-run-unevenly.html
https://m.youtube.com/watch?v=9UPTbuYQwZo
https://www.researchgate.net/post/Why_do_my_gels_have_crescent_smiling_effect
https://biotium.com/faqs/smeared_bands_dna_migration_issues/
https://pdf.benchchem.com/1210/Technical_Support_Center_Resolving_Distorted_Protein_Bands_in_Western_Blots.pdf
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Guides
Issue 1: The "Smiling" Effect
This is primarily a thermal issue. The key is to manage the heat generated during the

electrophoresis run.

Smiling Bands Observed

Reduce Voltage

Primary Cause: Uneven Heating

Run in Cold Room / Use Ice Pack

Further Heat Dissipation

Check Buffer Concentration

Optimize Conditions

Use Constant Current

Stabilize Power

Sharp, Even Bands

Resolution

Click to download full resolution via product page
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Reduce Electrophoresis Voltage: This is the most direct way to decrease heat generation.[1]

[2][5][6][12][14]

Protocol: Decrease the voltage by 25-50%. A general guideline is to run the gel at 10-15

Volts/cm of gel length.[1][5] This will increase the run time but significantly improve band

sharpness.[1][12]

Improve Heat Dissipation:

Protocol: If possible, perform the electrophoresis run in a cold room (4°C).[1][5][6][14]

Alternatively, place an ice pack in the outer buffer chamber of the electrophoresis unit.[1]

[6][14] Using chilled running buffer can also help mitigate heating issues.[7][15]

Optimize Buffer Conditions:

Protocol: Ensure your running buffer is at the correct concentration.[1][9][16] Using overly

concentrated buffers can increase the current and consequently the heat generated.[6][17]

Conversely, a buffer that is too dilute will have high resistance, also leading to heating.[1]

Always use freshly prepared buffer.[8][9]

Parameter
Standard
Recommendation

Troubleshooting
Adjustment

Voltage 100-150 V 60-80 V[12][14]

Run Location Benchtop Cold Room (4°C)[5][6][14]

Buffer Temp. Room Temperature Chilled (4°C)[7][15]

Issue 2: Skewed and Uneven Bands
These artifacts often point to problems with the gel itself or the physical setup of the

electrophoresis system.
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Skewed/Uneven Bands

Ensure Uniform Gel Polymerization
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Resolution
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Ensure Complete Gel Polymerization: Incomplete polymerization is a major cause of

inconsistent pore size.[8][11][18]

Protocol: Always use freshly prepared ammonium persulfate (APS) solution.[8][15] Allow

the gel to polymerize fully at room temperature; polymerizing in a cold room can slow the

reaction and lead to incomplete polymerization.[18] To confirm polymerization, you can

monitor a small amount of leftover acrylamide solution in a beaker.[11][15]
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Proper Sample Loading:

Protocol: When loading your samples, insert the pipette tip just below the surface of the

buffer in the well, and dispense the sample slowly and evenly to allow it to settle at the

bottom.[9] Avoid introducing air bubbles.[4][9][10]

Well Preparation:

Protocol: Before loading, use a syringe with a bent needle or a pipette to gently flush the

wells with running buffer.[7] This removes any unpolymerized acrylamide or urea (in

denaturing gels) that may have leached out and could interfere with sample entry into the

gel.[7][10]

Action Rationale

Use Fresh 10% APS

APS is a catalyst for polymerization; old

solutions lose effectiveness, leading to

incomplete polymerization.[8][15]

Degas Acrylamide Solution

Oxygen inhibits polymerization. Degassing the

solution before adding APS and TEMED

ensures a uniform gel matrix.[15]

Flush Wells

Removes residual unpolymerized acrylamide

and salts that can obstruct sample entry and

cause band distortion.[7][10]

Issue 3: Distorted Bands at Gel Periphery
Sometimes, only the outermost lanes show distortion, a phenomenon known as the "edge

effect."
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Distorted Outer Bands

Load Empty Outer Lanes

Cause: Edge Effect
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Load All Wells: The electric field can be distorted at the edges of the gel if adjacent wells are

empty.

Protocol: Do not leave the outer wells empty.[14][19] If you do not have samples for these

lanes, load them with an equal volume of 1X sample loading buffer.[6][14][19] This

ensures a more uniform electric field across the entire width of the gel, preventing

distortion in the neighboring sample lanes.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://azurebiosystems.com/blog/6-tips-for-troubleshooting-poor-band-separation-on-sds-page-gels/
https://www.mtoz-biolabs.com/what-causes-protein-electrophoresis-to-run-unevenly.html
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://www.thermofisher.com/hk/en/home/life-science/cloning/cloning-learning-center/invitrogen-school-of-molecular-biology/na-electrophoresis-education/na-electrophoresis-troubleshooting.html
https://m.youtube.com/watch?v=9UPTbuYQwZo
https://www.researchgate.net/post/Why_do_my_gels_have_crescent_smiling_effect
https://biotium.com/faqs/smeared_bands_dna_migration_issues/
https://m.youtube.com/watch?v=KBeVNdN7Rvw
https://www.researchgate.net/profile/Luis-Ochoa-Ramirez/post/Why-does-my-PCR-product-not-migrate-down-my-TBE-gel/attachment/5c53604acfe4a781a57bb35b/AS%3A721238263615489%401548968010910/download/troubleshooting-polyacrylamide-gel-electrophoresis-%28page%29.pdf
https://www.researchgate.net/post/Why_do_DNA_band_in_agarose_gel_start_to_become_curved_and_wavy_as_it_travels_down_the_gel
https://www.hycultbiotech.com/sds-page/troubleshooting/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7295095/
https://www.sigmaaldrich.cn/CN/zh/technical-documents/technical-article/protein-biology/gel-electrophoresis/sample-preparation-gel-electrophoresis
https://www.benchchem.com/product/b1582079#resolving-smiling-or-distorted-bands-in-ethylene-bisacrylamide-gels
https://www.benchchem.com/product/b1582079#resolving-smiling-or-distorted-bands-in-ethylene-bisacrylamide-gels
https://www.benchchem.com/product/b1582079#resolving-smiling-or-distorted-bands-in-ethylene-bisacrylamide-gels
https://www.benchchem.com/product/b1582079#resolving-smiling-or-distorted-bands-in-ethylene-bisacrylamide-gels
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

